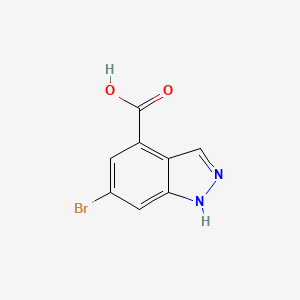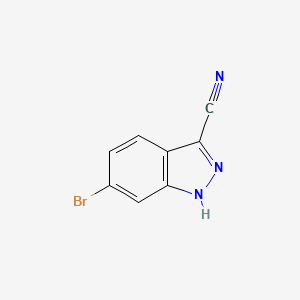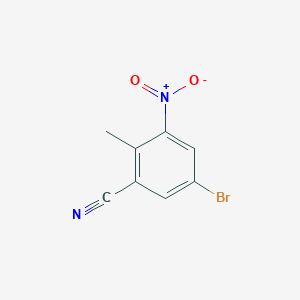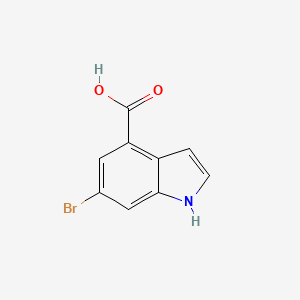![molecular formula C7H4BrIN2 B1292621 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-85-4](/img/structure/B1292621.png)
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridines, such as 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine, typically involves halogenation reactions where bromine and iodine are introduced into the pyridine ring. For example, a synthesis route for 2-bromo-4-iodopyridine is described using LDA and I2 via a 'halogen dance' reaction, which could be a similar approach for synthesizing related compounds . Additionally, the synthesis of 4-bromothieno[2,3-b]pyridine through regioselective bromination indicates the potential for selective halogenation in different positions on the pyridine ring .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These types of interactions are also relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, primarily serving as intermediates for further functionalization. For example, the cross-coupling reactions of 4-bromothieno[2,3-b]pyridine demonstrate its utility as a building block in drug discovery . Similarly, the reactivity of bromonium ions derived from pyridine compounds has been studied, providing insights into the mechanisms of reactions involving halogenated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the presence of halogen atoms. The synthesis and characterization of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, including its crystal structure and DFT study, provide data on bond lengths, bond angles, and antifungal activity, which are important for understanding the properties of similar compounds . Additionally, the study of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one outlines a multi-step synthesis process and characterizes the final product using NMR and mass spectrometry, which are common techniques for determining the properties of halogenated pyridines .
Scientific Research Applications
Catalysis and Chemical Reactions
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine and its analogues play a significant role in various chemical reactions, especially those catalyzed by palladium compounds. For instance, 3-bromo- or 3-iodo-cinnoline, similar in structure to this compound, are used in reactions with terminal alkynes in the presence of palladium and copper compounds to yield various derivatives. These derivatives undergo further transformations, such as cyclization, to form new ring systems like pyrrolo[3,2-c]cinnolines, showcasing the compound's utility in creating complex chemical structures (Ames & Bull, 1982).
Synthesis of Heterocyclic Compounds
This compound is also crucial in the synthesis of various heterocyclic compounds. For example, derivatives of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium, which are structurally related to this compound, undergo rearrangement to form pyrrolo[3,2-b]pyridin-2-one derivatives, indicating its significance in generating novel heterocyclic frameworks (Jones & Phipps, 1974).
Functionalization for Agrochemicals and Materials
Functionalization studies of similar compounds, like 1H-pyrrolo[2,3-b]pyridine, have been conducted to create compounds directed towards agrochemicals and functional materials. This includes the introduction of amino groups and the conversion of derivatives to podant-type compounds, illustrating the compound's potential in developing specialized chemicals and materials (Minakata et al., 1992).
Total Synthesis of Natural Alkaloids
The compound's derivatives are used in the total synthesis of natural alkaloids like variolin B. For example, a derivative of this compound was used in a synthesis involving palladium-mediated functionalization, demonstrating its role in the intricate synthesis of biologically significant molecules (Baeza et al., 2010).
Mechanism of Action
Result of Action
The molecular and cellular effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer cell lines. It also significantly reduces the migration and invasion abilities of cancer cells .
properties
IUPAC Name |
4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646780 | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-85-4 | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)



